Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate

Lipophilicity Solubility ADME Prediction

Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate (CAS 81116-48-5) is a synthetic thioxanthene derivative classified within the broader group of thioxanthone carboxylate esters. It is primarily listed as a chemical intermediate and features a tricyclic thioxanthene core substituted at the 1-position with an ethyl carboxylate ester and at the 3-position with a phenylsulfonyl group, giving it a molecular formula of C22H16O5S2 and a molecular weight of 424.49 g/mol.

Molecular Formula C22H16O5S2
Molecular Weight 424.5 g/mol
CAS No. 81116-48-5
Cat. No. B12682685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate
CAS81116-48-5
Molecular FormulaC22H16O5S2
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=CC(=C1)S(=O)(=O)C3=CC=CC=C3)SC4=CC=CC=C4C2=O
InChIInChI=1S/C22H16O5S2/c1-2-27-22(24)17-12-15(29(25,26)14-8-4-3-5-9-14)13-19-20(17)21(23)16-10-6-7-11-18(16)28-19/h3-13H,2H2,1H3
InChIKeyGMZGPOQKBSMQOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate: Chemical Class and Core Characteristics for Procurement


Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate (CAS 81116-48-5) is a synthetic thioxanthene derivative classified within the broader group of thioxanthone carboxylate esters . It is primarily listed as a chemical intermediate [1] and features a tricyclic thioxanthene core substituted at the 1-position with an ethyl carboxylate ester and at the 3-position with a phenylsulfonyl group, giving it a molecular formula of C22H16O5S2 and a molecular weight of 424.49 g/mol [2]. The compound's structural features position it as a candidate for applications in organic synthesis and material science, where the specific combination of functional groups may offer distinct reactivity or physical properties compared to other thioxanthene derivatives.

Why Generic In-Class Substitution of Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate is Not Advisable


Substituting Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate with a generic thioxanthone carboxylate is not straightforward due to the profound influence of the 3-phenylsulfonyl substituent on key physicochemical properties . A comparison with the closely related 3-nitro analog reveals significant differences in lipophilicity (LogP 5.51 vs. 4.02) and a higher boiling point (656.3°C vs. 458.5°C for an unsubstituted methyl ester analog), indicating that the phenylsulfonyl group dramatically alters solubility, thermal stability, and potentially reactivity . Such variations can lead to failed syntheses, unexpected reaction kinetics, or unsuitable material performance if a simpler analog is used as a drop-in replacement. The following quantitative evidence details these critical differentiators.

Quantitative Differentiation Evidence for Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate


Enhanced Lipophilicity (LogP) Compared to 3-Nitro Analog

The target compound exhibits a substantially higher calculated LogP (5.505) than its 3-nitro-substituted congener, Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate (LogP 4.0228) . This difference of approximately 1.48 log units translates to a roughly 30-fold increase in octanol-water partition coefficient, indicating significantly greater hydrophobicity.

Lipophilicity Solubility ADME Prediction

Thermal Stability: Boiling Point Elevation Over an Unsubstituted Analog

Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate demonstrates a boiling point of 656.3°C at 760 mmHg, which is 197.8°C higher than that of Methyl 9-oxothioxanthene-1-carboxylate (458.5°C at 760 mmHg), a related compound lacking the phenylsulfonyl group and possessing a methyl ester [1]. This stark difference underscores the impact of the phenylsulfonyl moiety and the ethyl ester on intermolecular forces.

Thermal Stability Distillation High-Temperature Processing

Polar Surface Area (PSA) and Refractive Index Divergence from 3-Nitro Analog

A comparison of the target compound's topological polar surface area (PSA) of 114.13 Ų and refractive index of 1.651 with Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate (PSA 117.43 Ų) reveals that despite a larger molecular size, the phenylsulfonyl group slightly reduces overall polarity and alters electronic polarizability.

Polar Surface Area Optical Properties Membrane Permeability

Electron-Withdrawing Substituent Effect: Class-Level Reactivity Inference

At a class level, the phenylsulfonyl group is a stronger electron-withdrawing substituent than the nitro group, as evidenced by its Hammett substituent constant (σ_p for -SO2Ph ≈ +0.70 vs. σ_p for -NO2 ≈ +0.78; however, the sulfonyl group exerts a significant -I inductive effect and -M mesomeric effect) [1]. When placed at the 3-position of the thioxanthene core, this predicts that Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate will exhibit a different reactivity profile in electrophilic aromatic substitution or nucleophilic addition reactions compared to the 3-nitro analog.

Reactivity Electron-Withdrawing Group Nucleophilic Substitution

Best-Fit Application Scenarios for Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate Based on Quantitative Differentiation


High-Temperature Synthesis and Processing Where Thermal Stability is Paramount

Given its exceptionally high boiling point of 656.3°C—nearly 200°C above simpler thioxanthene carboxylates—this compound is the optimal choice for reactions or manufacturing processes conducted at elevated temperatures where lower-boiling analogs would volatilize, decompose, or cause pressure buildup in sealed systems . Typical scenarios include melt-phase polymerizations, high-temperature coupling reactions, or vapor deposition precursor design.

Non-Polar Reaction Medium or Hydrophobic Matrix Formulation

With a LogP of 5.505, the compound is predicted to be highly soluble in non-polar organic solvents and compatible with hydrophobic polymer matrices . This makes it the preferred procurement choice for applications requiring homogeneous distribution in lipophilic environments, such as oil-based lubricant additives, hydrophobic coatings, or non-aqueous electrolyte components, where the more polar 3-nitro analog (LogP 4.02) might phase-separate.

Synthetic Intermediate Requiring a Specific 3-Position Substituent for Downstream Derivatization

The phenylsulfonyl group is not merely a passive structural feature; it can act as a directing or activating group for further functionalization of the thioxanthene core [1]. The compound is classified as an intermediate, and its procurement is specifically justified when a synthetic route has been designed around the unique electronic and steric properties of the phenylsulfonyl moiety, which cannot be replicated by nitro, alkyl, or unsubstituted 3-position analogs.

Quality Control and Identity Verification Using Distinctive Physicochemical Constants

The compound's well-defined and unique combination of parameters—density (1.392 g/cm³), refractive index (1.651), and exact mass (424.04400)—provides a robust multi-point identity check against counterfeit or mislabeled material . This is a practical advantage for procurement officers and quality control laboratories, as these values differ distinctly from closely related analogs, ensuring receipt of the correct substance.

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